1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
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Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- is an organic compound with the molecular formula C11H18N2 It is a derivative of 1,3-propanediamine, where one of the nitrogen atoms is substituted with a phenyl group and the other nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with appropriate reagents to introduce the phenyl and dimethyl groups. One common method involves the reaction of 1,3-propanediamine with benzyl chloride to form N-benzyl-1,3-propanediamine, followed by methylation using methyl iodide to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-propanediamine, N,N-dimethyl-N’-phenyl- typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-propanediamine, N,N-dimethyl-N’-phenyl- involves its interaction with molecular targets through its amine and phenyl groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-1,3-diaminopropane: Similar structure but without the phenyl group.
N,N-Dimethyl-1,3-propylenediamine: Another related compound with similar applications.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-phenyl- is unique due to the presence of both the phenyl and dimethyl groups, which confer distinct chemical properties and reactivity. The phenyl group enhances its ability to participate in aromatic substitution reactions, while the dimethyl groups increase its steric hindrance and influence its interactions with other molecules.
Properties
IUPAC Name |
N',N'-dimethyl-N-phenylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICLGAAEQIDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338203 |
Source
|
Record name | 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13658-95-2 |
Source
|
Record name | 1,3-Propanediamine, N,N-dimethyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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